molecular formula C8H16O2Si B1232917 1-Methoxy-3-trimethylsiloxy-1,3-butadiene CAS No. 54125-02-9

1-Methoxy-3-trimethylsiloxy-1,3-butadiene

Cat. No. B1232917
CAS RN: 54125-02-9
M. Wt: 172.3 g/mol
InChI Key: SHALBPKEGDBVKK-VOTSOKGWSA-N
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Description

Synthesis Analysis

1-Methoxy-3-trimethylsiloxy-1,3-butadiene can be synthesized through various methods, including the reaction of 1-methoxy-1,3-bis(trimethylsilyloxy)-1,3-butadienes with different reagents. For instance, its reaction with alpha, beta-unsaturated and functionalized acid chlorides affords a variety of 3,5-diketoesters, showcasing the compound's versatility in synthesizing complex molecules not readily available by other methods (Rahn et al., 2008).

Molecular Structure Analysis

The molecular structure of 1-Methoxy-3-trimethylsiloxy-1,3-butadiene allows for its involvement in a wide range of chemical reactions. Its structure is characterized by the presence of methoxy and trimethylsiloxy groups, which are pivotal in determining its reactivity and the outcome of its reactions.

Chemical Reactions and Properties

1-Methoxy-3-trimethylsiloxy-1,3-butadiene is highly reactive in Diels-Alder reactions, forming adducts with dimethyl acetylenedicarboxylate. These adducts can be further transformed into dimethyl hydroxy-substituted phthalates, demonstrating the compound's utility in constructing complex molecular frameworks (Yamamoto et al., 1978).

Physical Properties Analysis

The physical properties of 1-Methoxy-3-trimethylsiloxy-1,3-butadiene, such as boiling point, melting point, and solubility, are crucial for its handling and application in various chemical reactions. These properties are influenced by its molecular structure and the substituents attached to the butadiene backbone.

Chemical Properties Analysis

The chemical properties of 1-Methoxy-3-trimethylsiloxy-1,3-butadiene, including its reactivity towards nucleophiles and electrophiles, its stability under different conditions, and its ability to participate in various chemical transformations, make it a valuable compound in organic synthesis. Its reactivity is further exemplified in its use in synthesizing chromones and 4-hydroxyquinolines, highlighting its utility in constructing oxygen- and nitrogen-containing heterocycles (Rahn et al., 2009).

Scientific Research Applications

Diels-Alder Reactions

1-Methoxy-3-trimethylsiloxy-1,3-butadiene is prominently used in Diels-Alder reactions. For example, Yamamoto et al. (1978) noted its reaction with dimethyl acetylenedicarboxylate, leading to the formation of dimethyl hydroxy-substituted phthalates (Yamamoto, Suzuki, & Tsuji, 1978). Similarly, Molander and Andrews (1989) described its use in annulation reactions with dielectrophiles, yielding bicyclic ether adducts (Molander & AndrewsSteven, 1989).

Electrostasis in Cycloadditions

Ujaque, Norton, and Houk (2002) explored the electrostatic interactions in the Diels-Alder cycloadditions of 1-methoxy-4-trimethylsiloxy-1,3-butadiene with acrylonitrile. They used density functional theory to predict the regioselectivities of these reactions, emphasizing the importance of direct electrostatic interactions (Ujaque, Norton, & Houk, 2002).

Enantioselective Synthesis

Sudo et al. (2008) highlighted the use of 1-Methoxy-3-trimethylsiloxy-1,3-butadiene in enantioselective Diels-Alder reactions. They developed a method to produce chiral, functionalized cyclohexene derivatives using this compound (Sudo, Shirasaki, Harada, & Nishida, 2008).

Safety And Hazards

This compound is considered hazardous. Safety measures include keeping away from heat, hot surfaces, sparks, open flames, and other ignition sources. No smoking is allowed. The container should be kept tightly closed, and grounding and bonding of the container and receiving equipment are necessary. Non-sparking tools should be used, and actions should be taken to prevent static discharges. Protective gloves, clothing, eye protection, and face protection should be worn. If it comes into contact with skin or hair, all contaminated clothing should be immediately removed .

properties

IUPAC Name

[(3E)-4-methoxybuta-1,3-dien-2-yl]oxy-trimethylsilane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H16O2Si/c1-8(6-7-9-2)10-11(3,4)5/h6-7H,1H2,2-5H3/b7-6+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SHALBPKEGDBVKK-VOTSOKGWSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC=CC(=C)O[Si](C)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CO/C=C/C(=C)O[Si](C)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H16O2Si
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID5069330, DTXSID10202472
Record name Silane, [(3-methoxy-1-methylene-2-propenyl)oxy]trimethyl-
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Record name [[(2E)-3-Methoxy-1-methylene-2-propen-1-yl]oxy]trimethylsilane
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Molecular Weight

172.30 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-Methoxy-3-trimethylsiloxy-1,3-butadiene

CAS RN

54125-02-9, 59414-23-2
Record name [[(2E)-3-Methoxy-1-methylene-2-propen-1-yl]oxy]trimethylsilane
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Record name 1-Methoxy-3-(trimethylsilyloxy)-1,3-butadiene, (E)-
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Record name Silane, [(3-methoxy-1-methylene-2-propen-1-yl)oxy]trimethyl-
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Record name Silane, [(3-methoxy-1-methylene-2-propenyl)oxy]trimethyl-
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Record name [[(2E)-3-Methoxy-1-methylene-2-propen-1-yl]oxy]trimethylsilane
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Record name Methyl 3-trimethylsilyloxybuta-1,3-dien-1-yl ether
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Record name (2E)-3-Methoxy-1-methylene-2-propenyloxytrimethylsilane
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Record name 1-METHOXY-3-(TRIMETHYLSILYLOXY)-1,3-BUTADIENE, (E)-
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
130
Citations
S Danishefsky, T Kitahara, PF Schuda - Organic Syntheses, 1983 - hero.epa.gov
Number of citations: 48 hero.epa.gov
VK Das - Synlett, 2011 - thieme-connect.com
The Danishefsky’s diene, trans-1-methoxy-3-trimethylsiloxy-1, 3-butadiene (also known as Kitahara diene), was first introduced by Danishefsky and Kitahara in 1974. 1 Since the diene …
Number of citations: 3 www.thieme-connect.com
S Danishefsky, T Kitahara, PF Schuda - Organic Syntheses, 2003 - Wiley Online Library
Preparation and Diels–Alder reaction of a highly nucleophilic diene: trans‐1‐methoxy‐3‐trimethylsiloxy‐1,3‐butadiene and 5β‐methoxycyclohexan‐1‐one‐3β,4β‐dicarboxylic acid …
Number of citations: 0 onlinelibrary.wiley.com
Y Sudo, D Shirasaki, S Harada… - Journal of the American …, 2008 - ACS Publications
1-Methoxy-3-trimethylsiloxy-1,3-butadiene (Danishefsky’s diene) is recognized as a synthetically useful diene due to its high reactivity in the Diels−Alder reaction with electron-deficient …
Number of citations: 81 pubs.acs.org
MO Agho - 1984 - elibrary.ru
Chloro-, dichloro-and diphenylketenes reacted with 1-methoxy-3-trimethylsiloxy-1, 3-butadiene, and 2, 4-bis-(trimethylsiloxy)-1, 3-pentadiene to yield the corresponding dihydropyrans. …
Number of citations: 0 elibrary.ru
T Harayama, H Cho, Y Inubushi - Chemical and Pharmaceutical …, 1978 - jstage.jst.go.jp
The total synthesis of cit-chamaecynone (1), which has termiticidal activity, has been accomplished. The key compound (30a), which has the same four chiral centers as chamae-cynone …
Number of citations: 28 www.jstage.jst.go.jp
TLS Kishbaugh, GW Gribble… - … Section E: Structure …, 2007 - scripts.iucr.org
The crystal structure of the title molecule, C19H18N2O6S, confirms the structure of this novel Diels–Alder adduct formed from the reaction of 3-nitro-1-(phenylsulfonyl)indole and 1-…
Number of citations: 1 scripts.iucr.org
AB Lemos, R Sparrapan… - Journal of mass …, 2003 - Wiley Online Library
A novel reaction of acylium and thioacylium ions, polar [4 + 2 + ] Diels–Alder cycloaddition with 1,3‐dienes and O‐heterodienes, has been systematically investigated in the gas phase (…
T Hamada, K Iwai, N Nishiwaki - Reactions, 2022 - mdpi.com
A systematic study of the Diels–Alder reaction of α-nitrocinnamate was performed. The reaction of p-substituted α-nitrocinnamate with 2,3-dimethyl-1,3-butadienes smoothly proceeded …
Number of citations: 3 www.mdpi.com
TLS Kishbaugh, GW Gribble… - … Section E: Structure …, 2007 - scripts.iucr.org
The crystal structure of the title molecule, C19H13NO3S, confirms the structure of this compound formed from a Diels–Alder reaction between 3-nitro-1-(phenylsulfonyl)indole and 1-…
Number of citations: 4 scripts.iucr.org

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